Ethyl 4-bromobut-2-ynoate
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Overview
Description
Ethyl 4-bromobut-2-ynoate: is an organic compound with the molecular formula C₆H₇BrO₂. It is a brominated ester that features a but-2-ynoate group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobut-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl but-2-ynoate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromobut-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the but-2-ynoate group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Hydrogen halides (HX) or halogens (X₂) in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Reactions: Formation of haloalkenes or dihalides.
Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.
Scientific Research Applications
Chemistry: Ethyl 4-bromobut-2-ynoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It acts as a substrate for enzyme-catalyzed reactions, providing insights into enzyme activity and specificity .
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of ethyl 4-bromobut-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the but-2-ynoate group are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new bonds. Additionally, the triple bond can participate in addition reactions, forming various products depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl 4-bromocrotonate: Similar in structure but with a double bond instead of a triple bond.
Ethyl 4-chlorobut-2-ynoate: Similar but with a chlorine atom instead of a bromine atom.
Methyl 4-bromobut-2-ynoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its combination of a bromine atom and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Biological Activity
Ethyl 4-bromobut-2-ynoate, a compound with the chemical formula C6H9BrO2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Weight : 193.04 g/mol
- CAS Number : 37746-78-4
- Boiling Point : Not specified
- Log P : Varies between 1.5 and 2.32, indicating moderate lipophilicity.
This compound is known to interact with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its structural features allow it to act as a potential inhibitor of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system.
Enzymatic Inhibition Studies
A study focused on the inhibitory effects of various compounds on GABA-AT demonstrated that this compound derivatives exhibit significant inhibitory activity. The following table summarizes the inhibition percentages of selected compounds:
These results indicate that this compound can effectively inhibit GABA-AT, potentially leading to increased GABA levels in the brain, which may have therapeutic implications for conditions such as epilepsy and anxiety disorders.
Case Studies and Research Findings
- Neuroprotective Effects : A study published in Frontiers in Pharmacology highlighted the neuroprotective effects of this compound at a dosage of 0.50 mmol/kg. The compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to identify molecular descriptors that correlate with the biological activity of this compound and its derivatives. These studies help in predicting the inhibitory potential against GABA-AT based on structural modifications .
- Molecular Docking Studies : Molecular docking simulations have been utilized to explore the binding affinity of this compound with GABA-AT. The results indicated strong interactions between the compound and key active site residues, further supporting its role as an effective inhibitor .
Properties
Molecular Formula |
C6H7BrO2 |
---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
ethyl 4-bromobut-2-ynoate |
InChI |
InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
InChI Key |
XTUNBSQHSNLFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCBr |
Origin of Product |
United States |
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